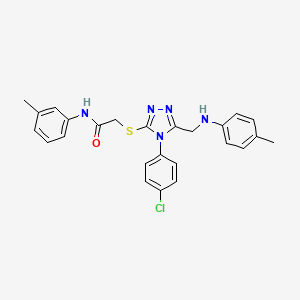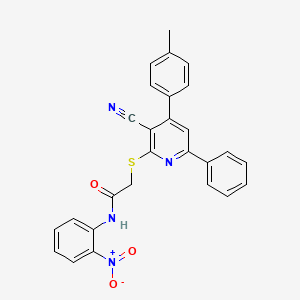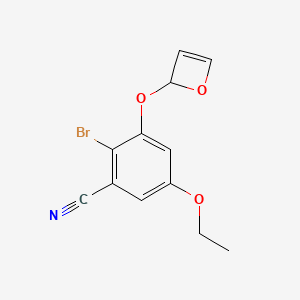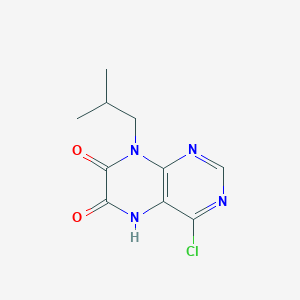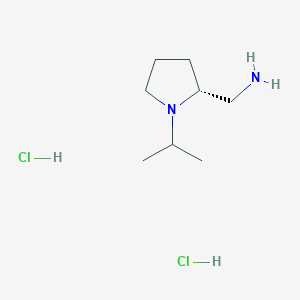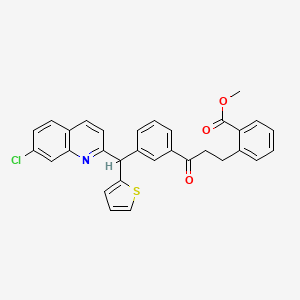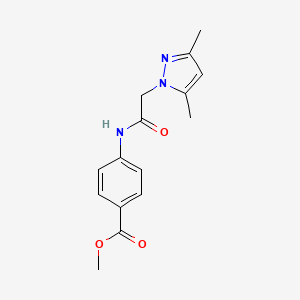
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,5-Dimetil-1H-pirazol-1-il)acetamido)benzoato de metilo es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirazol. Los pirazoles son conocidos por sus versátiles aplicaciones en química medicinal y síntesis orgánica debido a sus propiedades estructurales únicas y actividades biológicas .
Métodos De Preparación
La síntesis de 4-(2-(3,5-dimetil-1H-pirazol-1-il)acetamido)benzoato de metilo generalmente implica la reacción de 3,5-dimetil-1H-pirazol con anhídrido acético para formar un intermedio, que luego se hace reaccionar con 4-aminobenzoato de metilo en condiciones específicas. La reacción generalmente se lleva a cabo en un solvente como acetonitrilo a temperatura ambiente durante varios días . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala, incluido el uso de catalizadores y condiciones de reacción más eficientes .
Análisis De Reacciones Químicas
4-(2-(3,5-dimetil-1H-pirazol-1-il)acetamido)benzoato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Aplicaciones Científicas De Investigación
4-(2-(3,5-dimetil-1H-pirazol-1-il)acetamido)benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antimicrobianas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico debido a su similitud estructural con otros derivados de pirazol bioactivos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de colorantes y pigmentos
Mecanismo De Acción
El mecanismo de acción de 4-(2-(3,5-dimetil-1H-pirazol-1-il)acetamido)benzoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores, en los sistemas biológicos. Se sabe que el anillo de pirazol interactúa con varias vías biológicas, potencialmente inhibiendo o activando enzimas específicas. Esta interacción puede provocar cambios en los procesos celulares, contribuyendo a sus actividades biológicas observadas .
Comparación Con Compuestos Similares
4-(2-(3,5-dimetil-1H-pirazol-1-il)acetamido)benzoato de metilo se puede comparar con otros derivados de pirazol, como:
3,5-Dimetil-1H-pirazol: Un derivado de pirazol más simple con características estructurales similares pero diferentes actividades biológicas.
4-(3,5-Dimetil-1H-pirazol-1-il)benzoato de metilo: Un compuesto estrechamente relacionado con ligeras variaciones estructurales que pueden conducir a diferentes reactividad y aplicaciones.
4-(3,5-Dimetil-1H-pirazol-1-il)metilbenzoato: Otro compuesto similar utilizado en la síntesis de moléculas más complejas
Propiedades
Número CAS |
321166-44-3 |
|---|---|
Fórmula molecular |
C15H17N3O3 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-11(2)18(17-10)9-14(19)16-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19) |
Clave InChI |
IESUBGQLJYWTCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Solubilidad |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


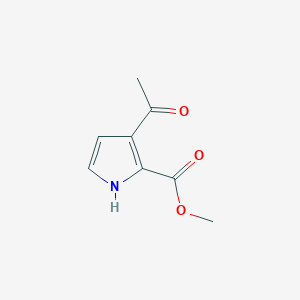
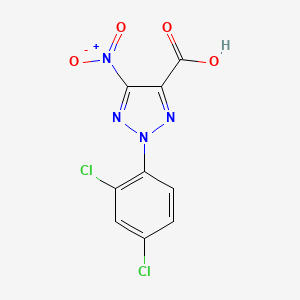
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
